Anthrose

Description

Structure

3D Structure

Properties

IUPAC Name |

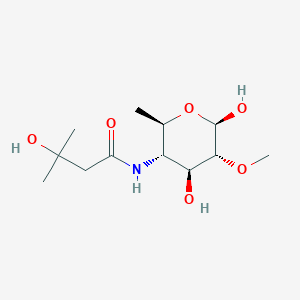

N-[(2R,3S,4S,5R,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO6/c1-6-8(13-7(14)5-12(2,3)17)9(15)10(18-4)11(16)19-6/h6,8-11,15-17H,5H2,1-4H3,(H,13,14)/t6-,8-,9+,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOSQKWOPXPGQY-WVTGURRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)OC)O)NC(=O)CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)OC)O)NC(=O)CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Anthrose: Structure, Function, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the unusual sugar anthrose, a key component of the Bacillus anthracis exosporium. The document details its chemical structure, biological function, biosynthetic pathway, and methods for its analysis, serving as a valuable resource for researchers in microbiology, immunology, and drug development.

Chemical Structure and Function of this compound

This compound, chemically identified as 2-O-methyl-4-(3-hydroxy-3-methylbutanamido)-4,6-dideoxy-d-glucose , is a unique monosaccharide found as the terminal sugar on the pentasaccharide chains of the BclA glycoprotein.[1][2] This glycoprotein is the primary component of the hair-like nap of the exosporium, the outermost layer of Bacillus anthracis spores.

The structure of this compound is significant for several reasons:

-

Antigenicity: The oligosaccharide chains containing this compound are exposed on the spore surface and are highly immunogenic.[2] This makes this compound a specific antigenic determinant for B. anthracis spores and a target for the host immune system.

-

Specificity: this compound appears to be largely specific to B. anthracis, making it a valuable biomarker for the development of specific detection methods and targeted therapies.[2]

-

Pathogenesis and Spore Survival: The exosporium, and by extension its glycosylation with this compound-containing oligosaccharides, plays a crucial role in the survival of the spore and its initial interactions with the host environment.[2]

Physicochemical Properties of this compound

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available and calculated properties.

| Property | Value | Source |

| Chemical Name | 2-O-methyl-4-(3-hydroxy-3-methylbutanamido)-4,6-dideoxy-d-glucose | |

| Molecular Formula | C₁₂H₂₃NO₅ | Calculated |

| Molecular Weight | 261.32 g/mol | Calculated |

| Mass Spectrometry (Positive-ion CI) | Molecular Ion (M⁺): m/z 436 (derivatized); Base Peak (M - methanol): m/z 404 | |

| Melting Point | Not reported in the literature | |

| Specific Rotation | Not reported in the literature |

The Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process encoded by the antABCD operon in Bacillus anthracis. This pathway utilizes precursors from leucine catabolism and L-rhamnose biosynthesis.

The key enzymatic steps are as follows:

-

Substrate Provision: The pathway begins with methylcrotonyl-CoA (from leucine catabolism) and dTDP-4-keto-6-deoxy-α-D-glucose (an intermediate in rhamnose biosynthesis).

-

Enzymatic Conversions: The four enzymes encoded by the antABCD operon catalyze a series of reactions to synthesize the final this compound molecule.

-

Glycosyltransfer: Following its synthesis, this compound is incorporated into the growing pentasaccharide chain on the BclA glycoprotein.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound.

Isolation and Purification of B. anthracis Spores

-

Cultivation: Grow B. anthracis strains in a suitable sporulation medium (e.g., Difco sporulation medium) at 37°C with shaking until sporulation is complete (typically 48 hours).

-

Harvesting: Collect spores by centrifugation.

-

Washing: Wash the spores extensively with cold, sterile deionized water.

-

Purification: Sediment the spores through a density gradient (e.g., 20% and 50% Renografin) to separate them from vegetative cell debris.

-

Final Washes: Wash the purified spores again extensively with cold, sterile deionized water.

Extraction of BclA Glycoprotein

-

Extraction Buffer: Prepare an extraction buffer containing 50 mM Tris-HCl (pH 10), 8 M urea, and 2% 2-mercaptoethanol.

-

Extraction: Resuspend purified spores in the extraction buffer and heat at 90°C for 15 minutes.

-

Separation: Centrifuge the mixture to pellet the spores. The supernatant contains the extracted glycoproteins.

-

Concentration and Buffer Exchange: Use a centrifugal filter device (e.g., >100-kDa cutoff) to concentrate the supernatant and exchange the buffer to a suitable buffer like PBS.

Hydrolysis of Glycoprotein for Monosaccharide Analysis

-

Acid Hydrolysis: Treat the purified glycoprotein or spore sample with an appropriate acid (e.g., 2 M trifluoroacetic acid or 6 M HCl) at a specific temperature and duration (e.g., 100°C for 4-6 hours) to cleave the glycosidic bonds and release the monosaccharides.

-

Neutralization: Neutralize the acidic hydrolysate.

-

Derivatization (for GC-MS): The released monosaccharides are often derivatized (e.g., alditol acetates) to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.

Analysis of this compound by Mass Spectrometry and NMR

A general workflow for the analysis of this compound is depicted below.

Mass Spectrometry:

-

Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, the sample is injected into a GC-MS system. The retention time and the mass spectrum of the derivatized this compound are compared to standards for identification and quantification.

-

Chemical Ionization (CI): This technique can be used to minimize fragmentation and obtain the molecular ion of the derivatized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: The purified and hydrolyzed monosaccharide sample is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.

-

Structural Elucidation: The chemical shifts, coupling constants, and correlations in the NMR spectra are used to determine the detailed chemical structure of this compound.

Conclusion

This compound is a fascinating and biologically important monosaccharide with a unique structure and a critical role in the biology of Bacillus anthracis. Its specificity makes it a prime target for the development of novel diagnostics, vaccines, and therapeutics against anthrax. This guide provides a foundational understanding of this compound and detailed protocols to aid researchers in their investigations of this and other unusual bacterial sugars. Further research into the precise roles of this compound in host-pathogen interactions and the development of inhibitors for its biosynthetic pathway could lead to significant advancements in combating this deadly pathogen.

References

An In-depth Technical Guide to the Discovery and Significance of Anthrose in Bacillus anthracis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anthrose is a unique branched-chain monosaccharide discovered as the terminal sugar on the major glycoprotein, BclA, of the Bacillus anthracis exosporium. Its structure, 2-O-methyl-4-(3-hydroxy-3-methylbutamido)-4,6-dideoxy-D-glucose, is not known to occur elsewhere in nature, making it a highly specific biomarker for this pathogenic bacterium. The biosynthesis of this compound is governed by the antABCD operon, which encodes the enzymes responsible for its synthesis from a dTDP-glucose precursor. While the entire BclA glycoprotein is implicated in the initial interactions between the spore and the host immune system, the precise role of the terminal this compound residue in pathogenesis is an area of ongoing investigation. Evidence suggests that the complete glycosylation of BclA, including the presence of this compound, may modulate the spore's interaction with host cells, potentially preventing non-specific binding and directing it towards macrophages. This guide provides a comprehensive overview of the discovery, structure, biosynthesis, and significance of this compound, including detailed experimental protocols and a quantitative analysis of its composition within the BclA oligosaccharide.

Discovery and Structural Elucidation of this compound

The discovery of this compound is a direct result of the detailed biochemical characterization of the Bacillus anthracis spore's exosporium, a loose-fitting outer layer. The filaments that form the nap of the exosporium are primarily composed of a highly immunogenic glycoprotein named BclA (Bacillus collagen-like protein of anthracis).

In 2004, a research group led by Charles L. Turnbough, Jr., and Donald G. Pritchard conducted a detailed analysis of the oligosaccharide side chains of BclA.[1] They observed that the central collagen-like region of BclA was heavily glycosylated with O-linked oligosaccharides.[1] Through a series of sophisticated analytical techniques, they identified two primary oligosaccharide structures released from BclA: a tetrasaccharide and a disaccharide.[1]

The structural analysis of the larger tetrasaccharide revealed the presence of a novel, previously undescribed monosaccharide at its non-reducing terminus.[1] Using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, they determined its unique structure to be 2-O-methyl-4-(3-hydroxy-3-methylbutamido)-4,6-dideoxy-β-D-glucopyranose.[1] In recognition of its discovery on Bacillus anthracis, they named this novel sugar This compound .

The complete structure of the this compound-containing tetrasaccharide was determined to be: This compound-(1→3)-α-L-Rhamnopyranosyl-(1→3)-α-L-Rhamnopyranosyl-(1→2)-L-Rhamnopyranose

This tetrasaccharide, along with a smaller disaccharide, is linked to the BclA protein backbone via an N-acetylgalactosamine (GalNAc) residue, which is lost during the hydrazinolysis procedure used for oligosaccharide release. The discovery that this compound was present in B. anthracis but not in the closely related species Bacillus cereus or Bacillus thuringiensis immediately highlighted its potential as a species-specific biomarker.

Data Presentation: Monosaccharide Composition of BclA Glycoprotein

While precise molar ratios can vary slightly between different strains and culture conditions, analysis of the BclA glycoprotein has established the fundamental composition of its oligosaccharide side chains. The data presented below is a composite representation from multiple studies.

| Monosaccharide Component | Molar Ratio (Normalized to GalNAc) | Location in Oligosaccharide |

| N-Acetylgalactosamine (GalNAc) | 1 | Linkage to BclA protein backbone |

| L-Rhamnose (Rha) | 3 | Forms the core of the tetrasaccharide and disaccharide |

| This compound | 1 | Terminal non-reducing end of the tetrasaccharide |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process encoded by a dedicated gene cluster. Following the discovery of this compound, researchers identified a plausible biosynthetic pathway and subsequently located the responsible genes in the B. anthracis genome. A four-gene operon, designated antABCD , was identified as essential for this compound synthesis.

The proposed pathway begins with dTDP-D-glucose, a common precursor in bacterial sugar biosynthesis. The key enzymatic steps are as follows:

-

Dehydration: The pathway is initiated by a dehydratase.

-

Amination: An aminotransferase introduces an amino group at the C-4 position.

-

Acylation: An acyltransferase attaches the 3-hydroxy-3-methylbutanoyl side chain to the C-4 amino group. This side chain is derived from leucine metabolism.

-

Methylation: An O-methyltransferase adds a methyl group to the C-2 hydroxyl group.

The antABCD operon encodes the enzymes responsible for these transformations:

-

antA : Encodes a β-methylcrotonyl-CoA hydratase-like enzyme, involved in the formation of the acyl side chain.

-

antB : Encodes a glycosyltransferase.

-

antC : Encodes an aminotransferase.

-

antD : Encodes an N-acyltransferase.

Deletion of the antA, antC, or antD genes results in the absence of this compound on the BclA glycoprotein, confirming their essential role in the biosynthetic pathway.

Visualization: this compound Biosynthetic Pathway

References

The Biological Role of Anthrose on the Surface of Bacterial Spores: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anthrose is a unique monosaccharide found exclusively on the surface of Bacillus anthracis spores, the causative agent of anthrax. This sugar is the terminal residue of a pentasaccharide that decorates the major exosporium glycoprotein, BclA. The presence of this compound has significant implications for the interaction of the spore with its host, influencing immune recognition, adhesion, and potentially germination. This technical guide provides an in-depth overview of the biological role of this compound, its biosynthesis, and its potential as a target for diagnostics and therapeutics. We present available data, detail relevant experimental protocols, and provide visualizations of key pathways and processes to facilitate a comprehensive understanding of this critical virulence factor.

Introduction: The Architecture of the Bacillus anthracis Spore Surface

The dormant endospore of Bacillus anthracis is a highly resilient structure responsible for the transmission of anthrax.[1] Its outermost layer, the exosporium, is a complex structure composed of a paracrystalline basal layer and an external hair-like nap.[2][3] This nap is primarily composed of the glycoprotein BclA, which is heavily glycosylated with oligosaccharide side chains.[2][3] A key feature of this glycosylation is the presence of a unique terminal sugar, this compound.

The pentasaccharide decorating BclA has the following structure: this compound-(1→3)-α-L-Rhamnose-(1→3)-α-L-Rhamnose-(1→2)-L-Rhamnose-(1→?)-N-acetylgalactosamine, which is O-linked to the protein backbone. The presence of this unique sugar makes it a key molecule in the biology of B. anthracis and a potential target for species-specific interventions.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex enzymatic process encoded by the antABCD operon. Inactivation of the genes within this operon leads to the absence or alteration of this compound on the spore surface. The proposed pathway involves four key enzymatic steps.

Enzymatic Steps and Genes

| Gene | Enzyme Name (Predicted) | Confirmed Activity | Effect of Inactivation |

| antA | Enoyl-CoA hydratase | β-methylcrotonyl-CoA hydratase activity | Appearance of this compound analogs with shorter side chains. |

| antB | dTDP-β-L-rhamnose α-1,3-L-rhamnosyl transferase | Attaches the fourth rhamnose residue of the pentasaccharide. | BclA is glycosylated with only trisaccharides. |

| antC | Aminotransferase | Aminotransferase activity | Disappearance of pentasaccharides and appearance of a tetrasaccharide lacking this compound. |

| antD | N-acyltransferase | N-acyltransferase activity | Disappearance of pentasaccharides and appearance of a tetrasaccharide lacking this compound. |

Visualization of the this compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound encoded by the antABCD operon.

Biological Role of this compound

The presence of this compound on the spore surface plays a multifaceted role in the interaction of B. anthracis with its host.

Interaction with the Host Immune System

The exosporium, and specifically its glycosylation, is a primary point of contact with host immune cells. While the spore is not immunologically inert, the exosporium appears to mask some epitopes, modulating the immune response. The removal of the exosporium leads to a more robust cytokine response from macrophages.

While direct quantitative data on the binding of this compound to specific lectins or immune receptors is limited, the rhamnose residues within the BclA oligosaccharide have been shown to interact with CD14 on macrophages, which acts as a co-receptor for spore binding by Mac-1. The role of the terminal this compound in this interaction is an area of active research.

Table 2: Qualitative Impact of Exosporium on Macrophage Cytokine Response

| Cytokine | Response to Spores with Exosporium (exo+) | Response to Spores without Exosporium (exo-) |

| IL-1β | Strong induction | 2- to 3-fold higher induction than exo+ |

| TNF-α | Strong induction | 2- to 3-fold higher induction than exo+ |

| IFN-β | Induction observed | 2- to 3-fold higher induction than exo+ |

Adhesion to Host Cells

The BclA glycoprotein is implicated in the adhesion of spores to host cells. Interestingly, a bclA mutant of B. anthracis exhibits increased adherence to epithelial cells, fibroblasts, and endothelial cells, but not to macrophages. This suggests that BclA, and by extension its glycosylation with this compound, may play a role in directing the spore towards professional phagocytes while preventing non-specific binding to other cell types.

Role in Germination

While the primary drivers of germination are specific nutrient germinants, the structure of the spore coat and exosporium can influence this process. The precise role of this compound in germination is not fully elucidated, but alterations in the exosporium structure due to the absence of this compound could potentially affect the accessibility of germinant receptors.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound and its biological role.

Preparation of Bacillus anthracis Spores

-

Growth and Sporulation: B. anthracis strains are typically grown overnight in Luria-Bertani (LB) broth. For sporulation, the bacteria are streaked onto a sporulating medium such as Arret and Kirchbaum agar and incubated for an extended period (e.g., 3 weeks at 30°C).

-

Harvesting and Purification: Spores are harvested by washing the agar slants with sterile, chilled deionized water. The suspension is then centrifuged, and the pellet is resuspended in chilled water. To kill any remaining vegetative cells, the spore suspension is heat-treated (e.g., 65°C for 30 minutes).

Generation of this compound-Deficient Mutants

-

Directed Gene Knockout: this compound-deficient mutants are generated by targeted deletion of genes within the antABCD operon. This is typically achieved through homologous recombination using a suicide vector containing flanking regions of the target gene and an antibiotic resistance cassette.

-

Transformation: The constructed plasmid is introduced into B. anthracis via electroporation.

-

Selection and Verification: Transformants are selected on media containing the appropriate antibiotic. The successful knockout of the target gene is confirmed by PCR and sequencing.

Caption: Workflow for generating this compound-deficient B. anthracis mutants.

Extraction and Analysis of Spore Glycoproteins

-

Extraction: Spore glycoproteins, including BclA, can be extracted from purified spores using a urea-based buffer (e.g., 50 mM Tris-HCl, pH 10, 8 M urea, 2% 2-mercaptoethanol) at 90°C for 15 minutes.

-

Purification: The extracted proteins are separated from spore debris by centrifugation. The supernatant can be further purified and concentrated using filtration devices with a high molecular weight cutoff (e.g., >100 kDa).

-

Analysis: The extracted glycoproteins are analyzed by SDS-PAGE. Specific staining methods for glycoproteins are often required as BclA does not stain well with conventional Coomassie blue. Mass spectrometry is used to identify the proteins and characterize their glycosylation patterns.

Macrophage Interaction Assays

-

Cell Culture: Macrophage-like cell lines (e.g., RAW264.7) or primary macrophages are cultured in appropriate media.

-

Spore Labeling: For flow cytometry-based assays, spores can be pre-labeled with a fluorescent dye (e.g., Alexa Fluor 488) that reacts with primary amines on the spore surface.

-

Infection: Macrophages are incubated with spores at a defined multiplicity of infection (MOI).

-

Analysis of Phagocytosis: The association and internalization of spores can be quantified using flow cytometry. Trypan blue can be used to quench the fluorescence of extracellularly bound spores, allowing for the specific measurement of internalized spores.

-

Cytokine Analysis: The production of cytokines by macrophages in response to spore interaction can be measured from the cell culture supernatant using ELISA.

Caption: Experimental workflow for macrophage interaction assays with B. anthracis spores.

Future Directions and Conclusion

The unique presence of this compound on the surface of B. anthracis spores makes it a compelling target for the development of novel diagnostics, therapeutics, and vaccines. Future research should focus on elucidating the precise molecular interactions between this compound and host cell receptors to better understand its role in immune evasion and pathogenesis. The development of high-affinity ligands or antibodies that specifically target this compound could lead to improved methods for the rapid and specific detection of B. anthracis spores. Furthermore, understanding the enzymatic machinery of this compound biosynthesis in detail may pave the way for the development of inhibitors that could prevent the proper assembly of the exosporium, potentially rendering the spores more susceptible to host defenses. This technical guide provides a solid foundation for researchers to delve deeper into the fascinating biology of this unique bacterial sugar and its implications for human health.

References

- 1. Bacillus anthracis Edema Factor Substrate Specificity: Evidence for New Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Bacillus anthracis Spore Structures in Macrophage Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytokine Response to Infection with Bacillus anthracis Spores - PMC [pmc.ncbi.nlm.nih.gov]

Anthrose as a potential biomarker for specific anthrax detection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacillus anthracis, the causative agent of anthrax, poses a significant threat due to the stability and high mortality rate associated with its spores. The development of rapid, specific, and sensitive detection methods is paramount for timely intervention and containment. This technical guide explores the potential of anthrose, a unique monosaccharide found in the exosporium of B. anthracis spores, as a highly specific biomarker for anthrax detection. This document provides a comprehensive overview of the underlying biochemistry of this compound, detailed experimental protocols for its detection, quantitative data from various detection methodologies, and insights into relevant biological pathways for therapeutic development.

Introduction

The exosporium, the outermost layer of the Bacillus anthracis spore, is rich in glycoproteins, with BclA being the most prominent. A key feature of BclA is its extensive glycosylation with a pentasaccharide, the terminal sugar of which is the novel monosaccharide this compound (2-O-methyl-4-(3-hydroxy-3-methylbutanamido)-4,6-dideoxy-D-glucose). The presence of this compound appears to be highly specific to B. anthracis, making it an attractive target for the development of specific diagnostic assays. This guide delves into the technical details of leveraging this compound as a biomarker for anthrax detection, providing researchers and drug development professionals with the necessary information to advance research and development in this critical area.

The this compound Biosynthesis and BclA Glycosylation Pathway

The biosynthesis of this compound and its subsequent incorporation into the BclA glycoprotein is a multi-step enzymatic process. Understanding this pathway is crucial for identifying potential targets for diagnostic assays and therapeutic intervention.

This compound Biosynthesis

The synthesis of this compound is a complex pathway involving several enzymatic steps, starting from a common sugar precursor. While the complete pathway is still under investigation, key enzymatic activities have been identified.

BclA Glycosylation

The BclA protein contains a collagen-like region (CLR) with numerous GXX repeats, which serve as sites for O-linked glycosylation. The pentasaccharide containing the terminal this compound is attached to serine and threonine residues within this region.

Anthrax Toxin Signaling Pathway

For drug development professionals, understanding the mechanism of anthrax toxicity is critical. The tripartite anthrax toxin, consisting of Protective Antigen (PA), Lethal Factor (LF), and Edema Factor (EF), disrupts host cellular signaling pathways, leading to cell death and tissue damage.

Detection Methodologies for this compound

Several analytical techniques can be employed for the detection of this compound, either directly or indirectly by targeting the this compound-containing oligosaccharide on the spore surface.

Immunoassays

Immunoassays utilizing monoclonal antibodies (mAbs) specific to the this compound-containing tetrasaccharide have shown promise for the sensitive and specific detection of B. anthracis spores.

Table 1: Performance of this compound-Based Immunoassays

| Assay Type | Target | Limit of Detection (LOD) | Specificity | Reference(s) |

| ELISA | This compound-containing tetrasaccharide | 10^5 spores/mL | High, with minimal cross-reactivity to other Bacillus species. | [1] |

| Luminex Assay | This compound-containing oligosaccharides | 10^3 - 10^4 spores/mL | High, with limited cross-reactivity to two B. cereus strains. | [2] |

| Lateral Flow Immunoassay | B. anthracis spores | 10^4 - 10^5 spores/sample | Variable depending on the commercial kit. | [3] |

| Electrochemiluminescence (ECL) Immunoassay | Spore surface antigens | 0.3 x 10^3 - 10^3 CFU/mL | High | [4] |

Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool for the rapid identification of microorganisms based on their unique protein and peptide profiles. Specific biomarkers for B. anthracis spores, including those related to glycoproteins, can be detected.

Table 2: Performance of MALDI-TOF MS for B. anthracis Spore Detection

| Method | Biomarkers | Limit of Detection (LOD) | Sensitivity | Specificity | Reference(s) |

| MALDI-TOF MS | Small Acid-Soluble Proteins (SASPs) and other protein biomarkers | 2.5 x 10^6 spores | High | 100% | [5] |

| MALDI-TOF MS with ClinProTools | 10 biomarker peaks | Not explicitly stated | 100% | 100% |

Experimental Protocols

Protocol 1: this compound-Specific Monoclonal Antibody ELISA

This protocol outlines a general procedure for an enzyme-linked immunosorbent assay (ELISA) to detect B. anthracis spores using monoclonal antibodies targeting the this compound-containing tetrasaccharide.

Materials:

-

Microtiter plates

-

This compound-specific capture monoclonal antibody

-

Biotinylated this compound-specific detection monoclonal antibody

-

B. anthracis spore suspension (inactivated)

-

Blocking buffer (e.g., 5% non-fat dry milk in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coat microtiter plate wells with the capture monoclonal antibody overnight at 4°C.

-

Wash the wells with wash buffer.

-

Block the wells with blocking buffer for 1-2 hours at room temperature.

-

Wash the wells.

-

Add the inactivated spore suspension to the wells and incubate for 1-2 hours at 37°C.

-

Wash the wells.

-

Add the biotinylated detection monoclonal antibody and incubate for 1 hour at 37°C.

-

Wash the wells.

-

Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Wash the wells.

-

Add TMB substrate and incubate in the dark until a blue color develops.

-

Add stop solution to quench the reaction.

-

Read the absorbance at 450 nm using a plate reader.

Protocol 2: MALDI-TOF MS Analysis of B. anthracis Spores

This protocol provides a standardized procedure for the preparation and analysis of B. anthracis spores by MALDI-TOF MS.

Materials:

-

B. anthracis spore suspension

-

70% Ethanol

-

Formic acid

-

Acetonitrile

-

α-Cyano-4-hydroxycinnamic acid (HCCA) matrix solution

-

MALDI target plate

-

MALDI-TOF mass spectrometer

Procedure:

-

Inactivation and Protein Extraction:

-

Suspend a loopful of spore material in 300 µL of sterile water.

-

Add 900 µL of 70% ethanol and vortex for 1 minute.

-

Centrifuge at 13,000 x g for 2 minutes and discard the supernatant.

-

Resuspend the pellet in 50 µL of 70% formic acid and vortex.

-

Add 50 µL of acetonitrile and vortex.

-

Centrifuge at 13,000 x g for 2 minutes.

-

-

Sample Spotting:

-

Spot 1 µL of the supernatant onto a MALDI target plate.

-

Allow the spot to air dry completely.

-

Overlay the spot with 1 µL of HCCA matrix solution.

-

Allow the spot to air dry completely.

-

-

Mass Spectrometry Analysis:

-

Acquire mass spectra using the MALDI-TOF mass spectrometer in the appropriate mass range for detecting spore-specific protein biomarkers.

-

Process the spectra using the instrument's software for baseline subtraction and peak picking.

-

Compare the resulting mass spectrum to a reference database for identification.

-

Conclusion and Future Directions

This compound presents a promising and highly specific biomarker for the detection of Bacillus anthracis. The methodologies outlined in this guide, particularly immunoassays and MALDI-TOF MS, offer rapid and sensitive detection capabilities that are crucial for responding to potential anthrax incidents. Further research should focus on the development of field-deployable assays with improved limits of detection and the elucidation of the complete this compound biosynthesis and BclA glycosylation pathways to identify novel targets for therapeutic intervention. The continued development of this compound-based diagnostics will significantly enhance our ability to protect against the threat of anthrax.

References

- 1. Development of antibodies against this compound tetrasaccharide for specific detection of Bacillus anthracis spores [pubmed.ncbi.nlm.nih.gov]

- 2. Anthrax Spore Detection by a Luminex Assay Based on Monoclonal Antibodies That Recognize this compound-Containing Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fast and Sensitive Detection of Bacillus anthracis Spores by Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid Identification of Bacillus anthracis Spores in Suspicious Powder Samples by Using Matrix-Assisted Laser Desorption Ionization–Time of Flight Mass Spectrometry (MALDI-TOF MS) - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Sweet Shield: An In-depth Technical Guide to Anthrose-Containing Oligosaccharides in Bacillus Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fascinating world of anthrose-containing oligosaccharides, unique sugar modifications found on the surface of certain Bacillus species. These complex carbohydrates play a crucial role in the biology and pathogenicity of these bacteria, making them a significant area of interest for researchers in microbiology, immunology, and drug development. This document provides a comprehensive overview of the current knowledge, focusing on data presentation, detailed experimental protocols, and visualization of key biological and experimental processes.

Introduction: The Significance of this compound

This compound is an unusual monosaccharide that forms the terminal residue of a pentasaccharide chain found on the BclA (Bacillus collagen-like protein A) glycoprotein, a major component of the exosporium of Bacillus anthracis spores. This oligosaccharide consists of this compound linked to a chain of three rhamnose residues and an N-acetylglucosamine, which is attached to the protein backbone. The presence of this unique sugar has made it a key biomarker for the detection of B. anthracis and a potential target for the development of novel diagnostics, vaccines, and therapeutics. While initially thought to be exclusive to B. anthracis, subsequent research has indicated the presence of the genetic machinery for this compound biosynthesis in other members of the Bacillus cereus group, highlighting the need for a deeper understanding of its distribution and function across the Bacillus genus.

Distribution of this compound and Related Oligosaccharides in Bacillus Species

Current research on this compound-containing oligosaccharides is predominantly focused on Bacillus anthracis. While the genetic potential for this compound biosynthesis exists in other closely related species, direct quantitative comparisons of the abundance of these oligosaccharides across a wide range of Bacillus species are not yet available in the scientific literature. The following table summarizes the qualitative findings on the presence of this compound and structurally related glycans on the exosporium of various Bacillus species.

| Bacillus Species | Presence of this compound on BclA | Notes | Key References |

| Bacillus anthracis | Present | The canonical species for this compound-containing oligosaccharides. Some West African lineages have been identified as this compound-deficient. | [1][2][3] |

| Bacillus cereus | Absent | Instead of this compound, a novel species-specific deoxyhexose, termed cereose, has been identified on the BclA glycoprotein. | [4] |

| Bacillus thuringiensis | Presence of Biosynthesis Genes | Genetic evidence suggests the presence of the this compound biosynthetic operon in some strains, though direct analysis of the oligosaccharide structure on the exosporium is less documented. | [3] |

Note: The lack of comprehensive quantitative data across a broader range of Bacillus species represents a significant knowledge gap and an area for future research.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is governed by the antABCD operon. This pathway utilizes precursors from the rhamnose biosynthesis pathway and leucine catabolism to synthesize the unique this compound sugar.

Caption: The biosynthetic pathway of this compound, highlighting the key enzymes encoded by the antABCD operon.

Mutations in the ant operon have been shown to disrupt the synthesis of the complete pentasaccharide on BclA. For instance, inactivation of antC and antD leads to the absence of this compound, resulting in a truncated tetrasaccharide on the glycoprotein.

Functional Role of this compound-Containing Oligosaccharides in Pathogen-Host Interactions

The surface-exposed location of this compound-containing oligosaccharides on the exosporium of B. anthracis spores suggests a critical role in the interaction with the host environment. While a direct signaling pathway initiated by these glycans has not been elucidated, their function in pathogenesis is becoming clearer.

Caption: The role of this compound oligosaccharides in mediating the interaction between B. anthracis spores and host phagocytic cells.

Studies have shown that the loss of this compound on the spore surface leads to increased phagocytosis by macrophages. This suggests that the this compound-containing oligosaccharide acts as a shield, helping the spore to evade the host's innate immune system. Furthermore, this compound-deficient mutants have been shown to have altered germination and sporulation kinetics.

Experimental Protocols: A Representative Workflow for the Analysis of this compound-Containing Oligosaccharides

While specific protocols vary between laboratories, the following represents a generalized workflow for the isolation and analysis of this compound-containing oligosaccharides from Bacillus spores. This workflow is a composite of methodologies described in the literature.

Caption: A generalized experimental workflow for the analysis of this compound-containing oligosaccharides from Bacillus spores.

Detailed Methodologies (Representative):

-

Spore Production and Purification: Bacillus species are typically cultured on a sporulation-permissive medium. Spores are harvested and purified from vegetative cells and debris using techniques such as lysozyme treatment followed by density gradient centrifugation (e.g., with Hypaque-76).

-

Exosporium Protein Extraction: Purified spores are treated with a denaturing agent like sodium dodecyl sulfate (SDS) at elevated temperatures to solubilize exosporium proteins. The proteins are then often precipitated using cold acetone.

-

Proteolytic Digestion: The extracted glycoproteins are subjected to enzymatic digestion, typically with trypsin, to generate smaller glycopeptides.

-

Oligosaccharide Release: The O-linked oligosaccharides are released from the glycopeptides using chemical methods such as hydrazinolysis.

-

Derivatization: To improve their volatility and ionization efficiency for mass spectrometry, the released oligosaccharides are often derivatized, for example, by permethylation.

-

High-Performance Liquid Chromatography (HPLC): The derivatized oligosaccharides are separated and purified using HPLC, often with a reverse-phase column.

-

Mass Spectrometry (MS): The purified oligosaccharide fractions are analyzed by mass spectrometry techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for mass determination and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for fragmentation analysis to determine the sequence and linkage of the monosaccharides.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, including stereochemistry, NMR spectroscopy is employed on highly purified oligosaccharide samples.

Future Directions and Conclusion

The study of this compound-containing oligosaccharides in Bacillus species is a rapidly evolving field. While much has been learned about their structure, biosynthesis, and role in the pathogenesis of B. anthracis, many questions remain. Future research should focus on:

-

Quantitative analysis of these oligosaccharides across a wider range of Bacillus species to understand their distribution and potential as species-specific biomarkers.

-

Elucidation of the precise molecular mechanisms by which these glycans modulate host-pathogen interactions.

-

Exploration of these oligosaccharides as targets for the development of novel vaccines, diagnostics, and anti-infective therapies.

References

- 1. Deciphering the bacterial glycocode: recent advances in bacterial glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for analysis of glycoprotein glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Analysis of Bacillus subtilis Spore Peptidoglycan during Sporulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacillus subtilis uses the SigM signaling pathway to prioritize the use of its lipid carrier for cell wall synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Genesis of Anthrose Biosynthesis: A Technical Guide for Researchers

A deep dive into the genetic and biochemical underpinnings of a unique bacterial sugar, offering insights for novel therapeutic and diagnostic development.

This technical guide provides a comprehensive exploration of the evolutionary origin and molecular biology of anthrose biosynthesis in bacteria. This compound, a unique monosaccharide, is a key component of the exosporium of Bacillus anthracis, the causative agent of anthrax. Understanding the biosynthesis of this sugar and its evolutionary history is paramount for the development of novel diagnostics, vaccines, and antimicrobial agents targeting this formidable pathogen. This document is intended for researchers, scientists, and drug development professionals engaged in the study of bacterial pathogenesis and the discovery of new therapeutic targets.

The this compound Biosynthetic Pathway: A Unique Bacterial Signature

This compound is the terminal sugar of a pentasaccharide that decorates the collagen-like glycoprotein BclA, the major component of the hair-like nap of the B. anthracis exosporium.[1] The biosynthesis of this unusual sugar is orchestrated by a set of enzymes encoded by the antABCD operon.[1]

The proposed biosynthetic pathway for this compound begins with dTDP-4-keto-6-deoxy-D-glucose, an intermediate in the well-characterized dTDP-L-rhamnose biosynthesis pathway. The enzymes encoded by the antABCD operon then catalyze a series of reactions to produce the final this compound residue.

-

AntA (Enoyl-CoA Hydratase): This enzyme is predicted to be involved in the formation of the acyl side chain of this compound.[1]

-

AntB (Glycosyltransferase): AntB is a dTDP-β-L-rhamnose α-1,3-L-rhamnosyltransferase responsible for adding a rhamnose residue during the assembly of the oligosaccharide chain.[1]

-

AntC (Aminotransferase): This enzyme is likely involved in the biosynthesis of the amino group found on the this compound sugar.[1]

-

AntD (N-Acyltransferase): AntD is predicted to catalyze the final step of attaching the acyl side chain to the sugar.

The complete pentasaccharide structure attached to BclA is: this compound-(1→3)-α-L-Rhamnose-(1→3)-α-L-Rhamnose-(1→2)-α-L-Rhamnose-(1→3)-β-N-Acetylglucosamine-Ser/Thr.

Visualizing the this compound Biosynthetic Pathway

The following diagram illustrates the proposed enzymatic steps in the biosynthesis of this compound, starting from the precursor dTDP-4-keto-6-deoxy-D-glucose.

Evolutionary Origins: A Tale of Conservation and Potential Horizontal Gene Transfer

The evolutionary origin of the this compound biosynthesis pathway is a subject of ongoing research. The presence of a similar, though not identical, terminal sugar in the O-antigen of Pseudomonas syringae pv. tabaci 6605 suggests that the biosynthetic machinery for such modified sugars may have a broader distribution than initially thought. This observation hints at the possibility of horizontal gene transfer (HGT) as a mechanism for the dissemination of these specialized metabolic pathways among bacteria.

While a direct phylogenetic analysis of the antABCD gene cluster across a wide range of bacterial species is not yet available in the published literature, the general principles of biosynthetic gene cluster (BGC) evolution in bacteria provide a framework for understanding its origins. BGCs are often located on mobile genetic elements, facilitating their transfer between different bacterial lineages. This allows for the rapid acquisition of novel metabolic capabilities, which can provide a selective advantage in specific ecological niches.

The conservation of the antABCD operon within B. anthracis strains suggests a strong selective pressure to maintain this pathway, likely due to the importance of the exosporium in the spore's life cycle and its interaction with the host. Further comparative genomic and phylogenetic studies are needed to definitively trace the evolutionary trajectory of this unique biosynthetic pathway and to determine the extent of its distribution in the bacterial kingdom. The presence of drug-resistant aminoacyl-tRNA synthetase genes in B. anthracis with homologues in other Gram-positive pathogens provides evidence for horizontal gene transfer events in the evolutionary history of this bacterium.

Quantitative Analysis of BclA Glycosylation in ant Mutants

To elucidate the function of the genes within the antABCD operon, deletion mutants have been created and the resulting changes in the glycosylation of the BclA protein have been analyzed by mass spectrometry. The following table summarizes the key findings from these studies, illustrating the impact of each gene deletion on the oligosaccharide profile of the exosporium.

| Gene Deletion | Primary Oligosaccharide(s) Observed | Interpretation |

| Wild-Type | Pentasaccharide (m/z 933), Methylated Trisaccharide (m/z 542) | Normal biosynthesis of this compound-containing pentasaccharide. |

| ΔantA | Abnormal Pentasaccharides with this compound analogs | AntA is involved in the synthesis of the acyl side chain of this compound. |

| ΔantB | Trisaccharide only | AntB is a rhamnosyltransferase required for the addition of the fourth sugar residue. |

| ΔantC | Tetrasaccharide (lacking this compound) and Trisaccharide | AntC is essential for the biosynthesis of the this compound moiety. |

| ΔantD | Tetrasaccharide (lacking this compound) and Trisaccharide | AntD is essential for the biosynthesis of the this compound moiety. |

Data derived from mass spectrometry analysis of BclA oligosaccharides from wild-type and mutant B. anthracis strains.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Generation of Gene Deletion Mutants in Bacillus anthracis

This protocol describes a general method for creating in-frame deletions of genes in B. anthracis using a temperature-sensitive shuttle vector and Cre-lox recombination.

Workflow for Gene Deletion:

Detailed Steps:

-

Construct the Deletion Vector:

-

Amplify by PCR ~1 kb regions flanking the gene of interest (homology arms).

-

Clone the upstream and downstream homology arms into a suitable cloning vector.

-

Insert a LoxP-flanked antibiotic resistance cassette (e.g., spectinomycin) between the two homology arms.

-

Subclone the entire construct (homology arms + resistance cassette) into a temperature-sensitive E. coli-B. anthracis shuttle vector (e.g., pUTE583).

-

Propagate the final plasmid in a methylation-deficient E. coli strain (e.g., GM2163) before transformation into B. anthracis.

-

-

Transformation and Integration:

-

Introduce the deletion vector into the target B. anthracis strain by electroporation.

-

Select for transformants on media containing the appropriate antibiotic for the shuttle vector at the permissive temperature (e.g., 30°C). This selects for single-crossover events where the plasmid has integrated into the chromosome.

-

-

Induction of the Second Crossover:

-

Culture the integrants at the non-permissive temperature (e.g., 37°C) without antibiotic selection for the shuttle vector. This selects for the resolution of the integrated plasmid through a second crossover event, resulting in either the wild-type allele or the deletion allele.

-

Screen colonies for the desired deletion phenotype (e.g., resistance to the antibiotic in the cassette and sensitivity to the shuttle vector antibiotic).

-

-

Excision of the Resistance Cassette:

-

Introduce a second plasmid expressing Cre recombinase into the deletion mutant.

-

Cre recombinase will recognize the LoxP sites and excise the antibiotic resistance cassette, leaving a single LoxP site "scar."

-

Cure the Cre-expressing plasmid, often by growth at a non-permissive temperature if the plasmid is temperature-sensitive.

-

-

Verification:

-

Confirm the in-frame deletion and the absence of the resistance cassette by PCR and DNA sequencing.

-

Expression and Purification of Recombinant Ant Enzymes

This protocol outlines a general strategy for the expression of the ant gene products in E. coli and their subsequent purification.

-

Cloning and Expression:

-

Amplify the coding sequence of the desired ant gene from B. anthracis genomic DNA.

-

Clone the PCR product into an E. coli expression vector containing a suitable tag for purification (e.g., a polyhistidine-tag).

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells to mid-log phase and induce protein expression with an appropriate inducer (e.g., IPTG).

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation and resuspend them in a lysis buffer.

-

Lyse the cells by sonication or with a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Purify the tagged protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the purified protein with a suitable elution buffer (e.g., containing imidazole for His-tagged proteins).

-

Assess the purity of the protein by SDS-PAGE.

-

Enzyme Assays for this compound Biosynthesis Pathway

The following are examples of assays that can be used to characterize the enzymatic activity of the Ant proteins.

-

AntA (Enoyl-CoA Hydratase) Assay:

-

The activity of AntA can be monitored spectrophotometrically by measuring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the substrate β-methylcrotonyl-CoA.

-

The reaction mixture should contain the purified AntA enzyme, a suitable buffer (e.g., Tris-HCl, pH 8.0), and the substrate β-methylcrotonyl-CoA.

-

Kinetic parameters (Km and kcat) can be determined by varying the substrate concentration and measuring the initial reaction rates.

-

-

AntB (Glycosyltransferase) Assay:

-

Glycosyltransferase activity can be assessed using a variety of methods, including radiolabeling, HPLC, or coupled enzyme assays.

-

A common method involves using a radiolabeled sugar donor (e.g., dTDP-[14C]rhamnose) and a suitable acceptor molecule. The transfer of the radiolabeled sugar to the acceptor can be quantified by scintillation counting after separation of the product from the unreacted donor.

-

-

AntC (Aminotransferase) Assay:

-

Aminotransferase activity can be measured by monitoring the conversion of a keto-acid substrate to an amino acid product.

-

This can often be coupled to a dehydrogenase reaction where the co-substrate (e.g., NADH) is consumed, leading to a change in absorbance at 340 nm.

-

-

AntD (N-Acyltransferase) Assay:

-

N-Acyltransferase activity can be determined by measuring the transfer of an acyl group from an acyl-CoA donor to an amino-sugar acceptor.

-

The reaction can be followed by HPLC or mass spectrometry to detect the formation of the acylated product.

-

Mass Spectrometry Analysis of BclA Oligosaccharides

This protocol provides a general workflow for the analysis of oligosaccharides released from the BclA glycoprotein.

Workflow for Oligosaccharide Analysis:

Detailed Steps:

-

Sample Preparation:

-

Purify B. anthracis spores from culture.

-

Extract the exosporium proteins, for example, by boiling in a urea-containing buffer.

-

Purify the BclA glycoprotein, for instance, by SDS-PAGE and gel extraction.

-

-

Oligosaccharide Release:

-

Release the O-linked oligosaccharides from the purified BclA using a chemical method such as hydrazinolysis.

-

-

Derivatization (Optional):

-

To improve ionization efficiency and aid in structural elucidation, the released oligosaccharides can be derivatized, for example, by permethylation.

-

-

LC-MS/MS Analysis:

-

Separate the released oligosaccharides using liquid chromatography (LC), often with a graphitized carbon column.

-

Analyze the eluting oligosaccharides by tandem mass spectrometry (MS/MS) using an instrument such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.

-

Acquire fragmentation spectra (MS/MS) to determine the sequence and linkage of the sugar residues.

-

-

Data Analysis:

-

Interpret the mass spectra to identify the different oligosaccharide structures present in the sample.

-

Determine the relative abundance of each glycoform by comparing the peak intensities in the mass spectrum.

-

Signaling Pathways and Regulation

The expression of the antABCD operon is tightly regulated and is linked to the process of sporulation in B. anthracis. The biosynthesis of the exosporium, including the glycosylation of BclA, is a late-stage event in spore formation. While the specific regulatory network controlling the ant operon has not been fully elucidated, it is likely under the control of the mother cell-specific sigma factor, σE, which governs the expression of many late-stage sporulation genes.

The following diagram illustrates a conceptual model for the regulation of exosporium biosynthesis, including the potential involvement of key sporulation-specific transcription factors.

Conclusion and Future Directions

The study of this compound biosynthesis in Bacillus anthracis has provided valuable insights into the specialized metabolic capabilities of this important pathogen. The elucidation of the antABCD operon and the characterization of its encoded enzymes have laid the groundwork for the development of novel strategies to combat anthrax. The unique nature of this compound makes it an attractive target for the development of species-specific diagnostics and therapeutics that would not affect other, non-pathogenic bacteria.

Future research in this area should focus on several key areas:

-

Phylogenetic Distribution: A comprehensive bioinformatic and comparative genomic analysis is needed to determine the distribution of the antABCD operon and related gene clusters in a wide range of bacterial species. This will provide a clearer picture of the evolutionary history of this pathway and the potential for its horizontal gene transfer.

-

Structural Biology: Determining the three-dimensional structures of the Ant enzymes will provide crucial insights into their catalytic mechanisms and substrate specificities. This information will be invaluable for the rational design of specific inhibitors.

-

Regulatory Mechanisms: A detailed investigation of the regulatory network that controls the expression of the antABCD operon will provide a more complete understanding of how this compound biosynthesis is integrated into the complex process of sporulation.

-

Role in Pathogenesis: Further studies are needed to fully understand the role of BclA glycosylation with this compound in the interaction of B. anthracis spores with the host immune system and in the overall pathogenesis of anthrax.

By continuing to explore the fascinating biology of this compound biosynthesis, the scientific community can pave the way for new and effective strategies to counter the threat of anthrax.

References

Methodological & Application

Application Notes and Protocols: Standard Operating Procedures for Anthrose Extraction from B. anthracis Spores

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of anthrose from Bacillus anthracis spores. This compound, a unique monosaccharide found in the exosporium of B. anthracis spores, is a key biomarker and a potential target for diagnostic and therapeutic development. The following procedures outline the steps for spore purification, glycoprotein extraction, oligosaccharide release, and this compound analysis.

Data Summary

The following tables summarize the expected yields and purity at various stages of the extraction process. These values are estimates and may vary depending on the specific B. anthracis strain, culture conditions, and experimental execution.

Table 1: Expected Yields at Key Extraction Stages

| Extraction Stage | Starting Material | Expected Yield | Unit |

| Spore Purification | 1 L culture | 1-5 | g (wet weight) |

| Glycoprotein (BclA) Extraction | 1 g spores (wet weight) | 10-20 | mg |

| Oligosaccharide Release | 10 mg BclA | 1-2 | mg |

| Purified this compound-containing Oligosaccharide | 1 mg total oligosaccharides | 0.1-0.3 | mg |

Table 2: Purity Assessment at Different Stages

| Stage | Analytical Method | Expected Purity |

| Purified Spores | Phase-contrast microscopy | >95% phase-bright spores |

| Extracted Glycoproteins | SDS-PAGE | Major band corresponding to BclA |

| Purified Oligosaccharides | HILIC-HPLC | >90% |

| Isolated this compound | GC-MS | Characteristic fragmentation pattern |

Experimental Protocols

Protocol 1: Purification of B. anthracis Spores

This protocol describes the preparation of pure B. anthracis spores from a liquid culture.

Materials:

-

B. anthracis Sterne strain (or other suitable strain)

-

Difco Sporulation Medium (DSM)

-

Sterile deionized water

-

Renografin-76

-

Centrifuge

-

Phase-contrast microscope

Procedure:

-

Inoculate 1 L of Difco Sporulation Medium (DSM) with a fresh culture of B. anthracis.

-

Incubate at 37°C with vigorous shaking for 48-72 hours, or until sporulation is >95% complete as monitored by phase-contrast microscopy.

-

Harvest the spores by centrifugation at 10,000 x g for 15 minutes at 4°C.

-

Wash the spore pellet three times with sterile, cold deionized water, centrifuging between each wash.

-

Resuspend the spore pellet in a small volume of cold, sterile deionized water.

-

Layer the spore suspension onto a discontinuous Renografin gradient (e.g., 50% and 20%) and centrifuge at 12,000 x g for 30 minutes.

-

Carefully collect the purified spore band from the interface.

-

Wash the purified spores three times with cold, sterile deionized water to remove any residual Renografin.

-

Store the purified spore pellet at 4°C.

Protocol 2: Extraction of Exosporium Glycoproteins (BclA)

This protocol details the extraction of the this compound-containing glycoprotein BclA from purified spores.

Materials:

-

Purified B. anthracis spores (from Protocol 1)

-

Urea Extraction Buffer: 8 M urea, 50 mM Tris-HCl pH 8.0, 1% SDS, 5% β-mercaptoethanol

-

SDS-PAGE analysis reagents

-

Centrifuge

Procedure:

-

Resuspend a pellet of purified spores in Urea Extraction Buffer.

-

Incubate the suspension at 100°C for 10 minutes to solubilize the exosporium proteins.

-

Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the spores.

-

Carefully collect the supernatant containing the extracted glycoproteins.

-

Analyze a small aliquot of the supernatant by SDS-PAGE to confirm the presence of BclA (a high molecular weight, diffuse band).

-

The extracted glycoprotein solution can be stored at -20°C or used immediately for oligosaccharide release.

Protocol 3: Release of this compound-Containing Oligosaccharides

This protocol describes the chemical release of O-linked oligosaccharides from the extracted glycoproteins using hydrazinolysis.

Materials:

-

Extracted glycoprotein solution (from Protocol 2)

-

Hydrazine monohydrate

-

Saturated sodium bicarbonate solution

-

Acetic anhydride

-

Dowex 50W-X8 resin (H+ form)

-

Lyophilizer

Procedure:

-

Lyophilize the glycoprotein extract to dryness.

-

To the dried sample, add hydrazine monohydrate and incubate at 85°C for 6 hours in a sealed, screw-cap tube.

-

Remove the hydrazine by evaporation under a stream of nitrogen or by lyophilization.

-

Re-N-acetylate the released oligosaccharides by dissolving the sample in a saturated sodium bicarbonate solution and adding acetic anhydride on ice.

-

After the reaction, neutralize the solution with Dowex 50W-X8 resin.

-

Collect the supernatant and desalt the sample using a desalting column.

-

Lyophilize the desalted oligosaccharide mixture.

Protocol 4: Purification of this compound-Containing Oligosaccharides by HPLC

This protocol outlines the purification of the released oligosaccharides using Hydrophilic Interaction Liquid Chromatography (HILIC).

Materials:

-

Lyophilized oligosaccharide mixture (from Protocol 3)

-

HPLC system with a HILIC column (e.g., TSKgel Amide-80)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the lyophilized oligosaccharide mixture in the initial mobile phase (e.g., 80% ACN, 0.1% TFA).

-

Inject the sample onto the HILIC column.

-

Elute the oligosaccharides using a gradient of decreasing acetonitrile concentration (e.g., 80% to 40% ACN with 0.1% TFA) over 60 minutes.

-

Monitor the elution profile using a refractive index or evaporative light scattering detector.

-

Collect fractions corresponding to the major peaks.

-

Analyze the collected fractions by mass spectrometry to identify the fraction containing the this compound pentasaccharide.

Protocol 5: Analysis of this compound by GC-MS

This protocol describes the hydrolysis of the purified oligosaccharide and the subsequent analysis of the monosaccharide composition, including this compound, by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Purified this compound-containing oligosaccharide (from Protocol 4)

-

2 M Trifluoroacetic acid (TFA)

-

Methanol

-

Acetic anhydride

-

Pyridine

-

GC-MS system with a suitable capillary column (e.g., DB-5)

Procedure:

-

Hydrolyze the purified oligosaccharide by heating in 2 M TFA at 121°C for 2 hours.

-

Remove the TFA by evaporation under a stream of nitrogen.

-

Perform methanolysis by heating the sample in 1 M methanolic HCl at 80°C for 16 hours.

-

Evaporate the methanolic HCl.

-

Derivatize the monosaccharides by acetylation with acetic anhydride in pyridine at 100°C for 1 hour.

-

Evaporate the derivatization reagents.

-

Dissolve the resulting alditol acetates in a suitable solvent (e.g., hexane) and inject into the GC-MS.

-

Analyze the resulting chromatogram and mass spectra to identify the peak corresponding to the this compound derivative based on its characteristic retention time and fragmentation pattern.

Diagrams

Caption: Workflow for the extraction and identification of this compound.

Caption: Location of this compound on the B. anthracis spore.

Advanced Analytical Methods for Anthrose Detection and Quantification

Application Note AP-AN001

Introduction

Anthrose, a rare and unusual monosaccharide, is a key biomarker for the detection of Bacillus anthracis, the causative agent of anthrax. This unique sugar, chemically defined as 2-O-methyl-4-(3-hydroxy-3-methylbutamido)-4,6-dideoxy-β-D-glucose, is a terminal residue on the pentasaccharide chains of the BclA glycoprotein, a major component of the B. anthracis spore exosporium. The specific presence of this compound on these spores makes it an ideal target for the development of highly selective diagnostic and surveillance methods. Furthermore, as a unique component of a pathogenic bacterium, its biosynthesis and role in virulence are of significant interest to researchers in drug development. This document provides detailed application notes and protocols for the advanced analytical detection and quantification of this compound using various methodologies.

Analytical Approaches

A range of analytical techniques can be employed for the detection and quantification of this compound. These methods vary in their sensitivity, specificity, and the complexity of sample preparation and analysis. The primary methods include:

-

Immunoassays (ELISA, Luminex): These methods are highly specific and sensitive, leveraging antibodies that recognize this compound-containing oligosaccharides. They are well-suited for high-throughput screening of complex samples.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile compounds. For this compound analysis, derivatization is required to increase its volatility. GC-MS provides high sensitivity and structural information.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This method offers high sensitivity and specificity for the analysis of non-volatile compounds in complex mixtures. Derivatization can be used to enhance chromatographic separation and detection.

-

Capillary Electrophoresis (CE): A high-resolution separation technique that can be used for the analysis of charged or derivatized carbohydrates.

Quantitative Data Summary

The following table summarizes the quantitative performance of various analytical methods for this compound detection. It is important to note that for chromatographic methods, data for this compound is often inferred from general monosaccharide analysis, and method-specific validation is crucial.

| Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |

| Immunoassays | ||||||

| Luminex Assay | B. anthracis Spores | Buffer | 10³ - 10⁴ spores/mL | Not Reported | Not Reported | [1][2][3][4][5] |

| Sandwich ELISA | B. anthracis Spores | Buffer | >5 x 10³ spores/50 µL | Not Reported | Not Reported | |

| Lateral Flow Immunoassay | B. anthracis Spores | Buffer | 10⁵ - 10⁸ spores/mL | Not Reported | Not Reported | |

| Chromatographic Methods | ||||||

| HPLC-MS/MS (PMP Derivatization) | General Monosaccharides | Standard Solutions | 2 ng/mL | Not Reported | 2 - 2000 ng/mL | |

| UHPLC/QqQ-MS (PMP Derivatization) | General Monosaccharides | Standard Solutions | Not Reported | Not Reported | 0.1 ng/mL - 500 µg/mL | |

| GC-MS (TMS Derivatization) | General Carbohydrates | Standard Solutions | Not Reported | Not Reported | Not Reported | |

| Capillary Electrophoresis (UV) | General Carbohydrates | Food Samples | 7 - 15 ppm | Not Reported | 50 - 10,000 ppm |

Experimental Protocols

Sample Preparation from B. anthracis Spores for Monosaccharide Analysis

This protocol describes the initial steps to release this compound from the spore glycoproteins.

Materials:

-

B. anthracis spore suspension

-

Trifluoroacetic acid (TFA), 4 M

-

Hydrochloric acid (HCl), 6 M

-

SpeedVac concentrator

-

Heating block

Procedure:

-

Washing Spores:

-

Centrifuge the spore suspension at 16,000 x g.

-

Wash the pellet with Phosphate-Buffered Saline (PBS) containing 0.01% Triton X-100.

-

Repeat the wash step three times to ensure the removal of any non-associated materials.

-

-

Acid Hydrolysis (for neutral and acidic monosaccharides including this compound):

-

To the washed spore pellet, add 4 M TFA.

-

Incubate the mixture at 100°C for 2 hours to hydrolyze the glycosidic bonds and release the monosaccharides.

-

Dry the sample completely using a SpeedVac concentrator to remove the TFA.

-

-

Acid Hydrolysis (for amino sugars, if present):

-

Alternatively, for the release of amino sugars, hydrolyze the sample with 6 M HCl at 100°C for 4 hours.

-

Dry the sample in a SpeedVac concentrator with an acid trap.

-

-

Reconstitution:

-

Reconstitute the dried hydrolysate in ultrapure water for subsequent derivatization and analysis.

-

Immunoassay Protocols

Materials:

-

Microtiter plate

-

Capture antibody (anti-anthrose tetrasaccharide monoclonal antibody)

-

Detection antibody (biotinylated anti-anthrose monoclonal antibody)

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Sample containing B. anthracis spores

Procedure:

-

Coating: Coat the wells of a microtiter plate with 100 µL of capture antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Sample Incubation: Add 100 µL of the sample (spore suspension) to each well. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

Materials:

-

Luminex instrument and software

-

Fluorescently-coded microspheres (beads)

-

Capture antibody (anti-anthrose tetrasaccharide monoclonal antibody)

-

Detection antibody (biotinylated anti-anthrose monoclonal antibody)

-

Streptavidin-phycoerythrin (SAPE) conjugate

-

Assay buffers

-

Sample containing B. anthracis spores

Procedure:

-

Bead Coupling: Covalently couple the capture antibody to the fluorescently-coded microspheres according to the manufacturer's instructions.

-

Assay Setup: In a 96-well filter-bottom plate, add the antibody-coupled beads.

-

Washing: Wash the beads with wash buffer using a vacuum manifold.

-

Sample Incubation: Add 50 µL of the sample to each well. Incubate on a shaker for 2 hours at room temperature.

-

Washing: Wash the beads three times with wash buffer.

-

Detection Antibody Incubation: Add 50 µL of biotinylated detection antibody. Incubate on a shaker for 1 hour at room temperature.

-

Washing: Wash the beads three times with wash buffer.

-

SAPE Incubation: Add 50 µL of SAPE conjugate. Incubate on a shaker for 30 minutes at room temperature in the dark.

-

Washing: Wash the beads three times with wash buffer.

-

Resuspension: Resuspend the beads in 100 µL of sheath fluid.

-

Data Acquisition: Acquire data on a Luminex instrument. The median fluorescence intensity (MFI) is proportional to the amount of this compound-containing spores in the sample.

Chromatographic Protocols

This protocol is adapted from general methods for monosaccharide analysis and requires optimization for this compound.

Materials:

-

Hydrolyzed and dried sample containing this compound

-

Methoxyamine hydrochloride in pyridine

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

GC-MS system with a suitable capillary column (e.g., DB-5)

Procedure:

-

Methoximation:

-

To the dried sample, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

-

Incubate at 37°C for 90 minutes with shaking. This step stabilizes the open-chain form of the sugar.

-

-

Silylation:

-

Add 80 µL of MSTFA to the sample.

-

Incubate at 37°C for 30 minutes with shaking. This reaction derivatizes hydroxyl and amino groups to their trimethylsilyl (TMS) ethers and amines, increasing volatility.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions (example):

-

Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Initial temperature of 140°C for 1 min, ramp to 218°C at 2°C/min, then ramp to 280°C at 10°C/min, hold for 2 min.

-

Injector Temperature: 280°C.

-

-

MS Conditions (example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-650.

-

Ion Source Temperature: 230°C.

-

-

-

Data Analysis: Identify the this compound-TMS derivative peak based on its retention time and mass spectrum. Quantification is performed using a calibration curve prepared with an this compound standard (if available) or a suitable internal standard.

This protocol is adapted from general methods for monosaccharide analysis and requires optimization for this compound.

Materials:

-

Hydrolyzed and dried sample containing this compound

-

1-phenyl-3-methyl-5-pyrazolone (PMP) solution (0.5 M in methanol)

-

Sodium hydroxide (NaOH) solution (0.3 M)

-

Hydrochloric acid (HCl) solution (0.3 M)

-

Chloroform

-

HPLC-MS system with a C18 column

Procedure:

-

PMP Derivatization:

-

To the dried sample, add 50 µL of 0.5 M PMP solution and 50 µL of 0.3 M NaOH solution.

-

Incubate at 70°C for 40 minutes. The PMP molecule reacts with the reducing end of the monosaccharide.

-

Cool the reaction mixture and neutralize with 50 µL of 0.3 M HCl.

-

Add 200 µL of water and 200 µL of chloroform. Vortex and centrifuge.

-

Collect the upper aqueous layer containing the PMP-labeled this compound. Repeat the chloroform extraction three times to remove excess PMP.

-

-

HPLC-MS Analysis:

-

Inject the PMP-derivatized sample into the HPLC-MS system.

-

HPLC Conditions (example):

-

Column: C18 column (e.g., 150 mm x 2.0 mm, 5 µm).

-

Mobile Phase A: 5 mM ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase to elute the PMP-anthrose derivative.

-

Flow Rate: 0.2 mL/min.

-

-

MS Conditions (example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The specific precursor-to-product ion transitions for PMP-anthrose would need to be determined.

-

-

-

Data Analysis: Quantify the PMP-anthrose derivative by comparing its peak area to a calibration curve generated from a PMP-derivatized this compound standard.

Visualizations

This compound Biosynthesis Pathway